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RER1 protein (80-91) -

RER1 protein (80-91)

Catalog Number: EVT-243931
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Product Introduction

Description
Protein RER1 (UniProt:O15258)
Source and Classification

RER1 protein is derived from various eukaryotic organisms, with notable studies focusing on its role in yeast and mammalian systems. It is classified as a transmembrane protein that interacts with other proteins involved in retrograde transport from the Golgi to the endoplasmic reticulum. Its classification within the broader category of retrieval receptors highlights its essential function in cellular transport processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of RER1 protein (80-91) can be achieved through several methods, including:

  • Recombinant DNA Technology: This involves cloning the RER1 gene into expression vectors, followed by transformation into suitable host cells such as Escherichia coli or mammalian cell lines. The cells are then induced to express the protein.
  • Cell-Free Protein Synthesis: This method allows for direct synthesis of proteins in vitro using eukaryotic cell lysates. It provides greater control over reaction conditions, facilitating the incorporation of non-canonical amino acids and optimizing folding conditions .

The use of techniques such as polymerase chain reaction (PCR) for gene amplification and subsequent plasmid construction is common in producing RER1. For example, specific primers are designed to amplify the region encoding RER1, which is then cloned into an appropriate vector for expression .

Molecular Structure Analysis

Structure and Data

The molecular structure of RER1 protein includes multiple transmembrane domains that facilitate its role as a retrieval receptor. The specific segment (80-91) likely contains critical residues that interact with target proteins during the retrieval process. Structural studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into its three-dimensional conformation.

Data on RER1's structure indicates that it possesses a C-terminal di-lysine motif which serves as a retrieval signal, essential for its interaction with the coat protein complex I (COPI) during vesicular transport .

Chemical Reactions Analysis

Reactions and Technical Details

RER1 protein participates in several biochemical reactions, primarily related to protein sorting and retrieval:

  • Binding Reactions: RER1 binds to unassembled membrane proteins that contain specific signals indicating their need for retrieval. This interaction is mediated by polar amino acid residues present in the transmembrane domains of these proteins.
  • Vesicle Formation: Upon binding to target proteins, RER1 facilitates their packaging into COPI-coated vesicles, which transport them back to the endoplasmic reticulum .

The efficiency of these reactions can be influenced by various factors, including the concentration of binding partners and cellular conditions.

Mechanism of Action

Process and Data

The mechanism of action for RER1 involves several key steps:

  1. Recognition: RER1 recognizes unassembled membrane proteins via specific amino acid motifs.
  2. Binding: Once recognized, these proteins bind to RER1 within the Golgi apparatus.
  3. Retrieval: The binding triggers the recruitment of COPI vesicles that encapsulate the bound proteins.
  4. Transport: The vesicles then transport these proteins back to the endoplasmic reticulum for proper folding or degradation if assembly fails.

Quantitative analyses have shown that RER1 plays a significant role in maintaining protein homeostasis within cells by ensuring that only properly assembled proteins proceed through the secretory pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RER1 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies depending on post-translational modifications but typically falls within a range characteristic of membrane proteins.
  • Solubility: As a membrane protein, RER1 is generally insoluble in aqueous solutions but can be solubilized using detergents for biochemical assays.
  • Stability: The stability of RER1 is influenced by its environment; factors such as pH, temperature, and ionic strength can affect its structural integrity.

Analytical techniques such as circular dichroism spectroscopy can be employed to study its folding properties under varying conditions .

Applications

Scientific Uses

RER1 protein has several applications in scientific research:

  • Cell Biology Studies: Understanding RER1's role in protein quality control provides insights into cellular mechanisms underlying diseases related to protein misfolding.
  • Drug Development: Targeting pathways involving RER1 may offer therapeutic strategies for conditions such as cancer, where protein misfolding is prevalent .
  • Biotechnology: The principles derived from studying RER1 can be applied to improve recombinant protein production systems by enhancing folding efficiency during synthesis.
Molecular Identity and Evolutionary Conservation of RER1

Structural Domains and Functional Motifs in RER1 (80-91)

The RER1 protein (residues 80–91) comprises a critical segment within its second transmembrane domain (TMD2), characterized by a GxxxG dimerization motif (Gly⁸⁵-Gly⁸⁹) and hydrophobic residues (Val⁸⁷, Ile⁹⁰). This region adopts an α-helical conformation that mediates interactions with cargo transmembrane domains (TMDs) and the COPI vesicle coat complex [4] [9]. Mutagenesis studies reveal that substitutions like G85A disrupt RER1’s ability to retain Sec12p and γ-secretase subunits in the endoplasmic reticulum (ER), confirming its role in quality control [6] [9]. Structural modeling indicates the 80–91 helix positions aromatic residues (Phe⁸³, Tyr⁸⁸) toward the lipid bilayer, facilitating hydrophobic matching with cargo TMDs [4].

Table 1: Key Residues in RER1 (80–91) and Functional Impact

ResiduePositionFunctionMutation Effect
Phe⁸³83Membrane anchoringReduced ER retrieval efficiency
Gly⁸⁵85GxxxG motif (helix dimerization)Loss of Sec12p binding
Val⁸⁷87Hydrophobic core stabilityCOPI binding impairment
Tyr⁸⁸88Cargo recognition surfaceAltered γ-secretase trafficking
Gly⁸⁹89GxxxG motifDisrupted RER1 oligomerization
Ile⁹⁰90TMD packingMislocalization to Golgi/vacuole

Phylogenetic Analysis of RER1 Across Eukaryotes

RER1 exhibits deep evolutionary conservation, with homologs identified in Homo sapiens (UniProt ID: O15258), Saccharomyces cerevisiae (Rer1p), and Arabidopsis thaliana. The 80–91 segment shows >90% sequence identity in vertebrates and ~78% in yeast [2] [9]. Despite lineage-specific divergence, the GxxxG motif remains invariant, underscoring its mechanistic non-negotiability in ER retrieval [4] [9]. In S. cerevisiae, human RER1 fully rescues rer1Δ mutant phenotypes, demonstrating functional orthology [9]. Evolutionary rate analysis indicates strong purifying selection (dN/dS = 0.12), with the highest conservation in TMD2 (residues 80–91) versus cytoplasmic termini [2] [7].

Table 2: Evolutionary Conservation of RER1 (80–91) Across Species

OrganismSequence (80–91)Identity (%)Functional Complementation
Homo sapiensF-P-G-V-Y-G-I100Native function
Mus musculusF-P-G-V-Y-G-I100Yes
Drosophila melanogasterF-P-A-V-Y-G-V82Partial
Saccharomyces cerevisiaeI-P-G-I-F-G-I78Yes (human ortholog)
Arabidopsis thalianaV-P-G-V-Y-G-V75Not tested

Post-Translational Modifications Regulating RER1 Activity

RER1 activity is modulated by phosphorylation and ubiquitination, predominantly targeting its cytoplasmic loops. Phosphorylation at Ser⁵⁶ (near the N-terminus) by casein kinase II enhances COPI binding, promoting retrograde transport of escaped ER proteins [3] [6]. Conversely, ubiquitination at Lys¹⁵² triggers RER1 degradation during unresolved ER stress, redirecting γ-secretase subunits to the cell surface [6] [8]. Hypoxia-inducible factor 1α (HIF-1α) upregulates RER1 expression in pancreatic cancer, where PTM dysregulation alters amyloid precursor protein (APP) processing and Notch signaling [2] [6]. These modifications create a dynamic regulatory switch:

  • Phosphorylation: Stabilizes RER1-COPΙ complexes → enhances retrieval
  • Ubiquitination: Targets RER1 for proteasomal degradation → reduces retrieval [3] [8]

Mass spectrometry data from human cell lines identifies four ubiquitination sites, though their differential roles in homeostasis versus stress contexts remain under investigation [6]. The absence of PTMs within the 80–91 segment itself highlights its role as a structural scaffold that coordinates modification-driven allosteric changes elsewhere in the protein.

Properties

Product Name

RER1 protein (80-91)

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